![molecular formula C26H28N4O4S B2550001 N-(3,4-dimethoxyphenethyl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 954014-99-4](/img/structure/B2550001.png)
N-(3,4-dimethoxyphenethyl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
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Description
N-(3,4-dimethoxyphenethyl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C26H28N4O4S and its molecular weight is 492.59. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Antibacterial Activities
- A study discussed the synthesis of potential antioxidants and antibacterials from N'-arylmethylidene-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetohydrazides, showing significant antioxidant and antibacterial properties (Ahmad et al., 2010).
Antioxidant Studies
- Another research focused on the antioxidant activities of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides. The study aimed to utilize these compounds for developing more potent biologically active compounds based on their radical scavenging activities (Ahmad et al., 2012).
Structure-Activity Relationships
- Investigations into the structure-activity relationships of phosphoinositide 3-kinase/mammalian target of rapamycin (PI3K/mTOR) dual inhibitors highlighted the synthesis and evaluation of various heterocyclic compounds to improve metabolic stability, showing potential therapeutic applications (Stec et al., 2011).
pKa Determination
- The acidity constants of newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives were determined, providing valuable information for the development of drug precursors (Duran & Canbaz, 2013).
Antitumor Activity Evaluation
- New 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings were synthesized and screened for antitumor activity, with some compounds showing considerable activity against cancer cell lines. This research contributes to the development of new anticancer agents (Yurttaş et al., 2015).
Spectroscopic and Quantum Studies
- The synthesis and evaluation of bioactive benzothiazolinone acetamide analogs for their potential in ligand-protein interactions and photovoltaic efficiency modeling were conducted. The study provides insights into the compounds' applications in dye-sensitized solar cells and their non-linear optical activity (Mary et al., 2020).
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[7-(2,4-dimethylphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4S/c1-15-6-8-19(16(2)12-15)23-25-24(28-17(3)35-25)26(32)30(29-23)14-22(31)27-11-10-18-7-9-20(33-4)21(13-18)34-5/h6-9,12-13H,10-11,14H2,1-5H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEWEKORCRJEPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NCCC4=CC(=C(C=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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